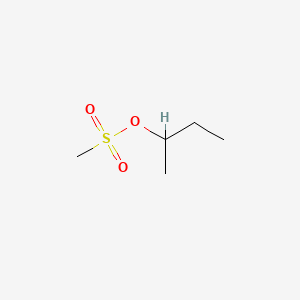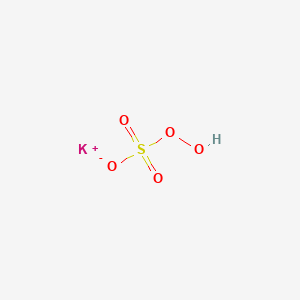
3-Amino-5-phenyl-1,4-benzodiazepin-2-one
描述
3-Amino-5-phenyl-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications, including its role as a γ-secretase inhibitor, which is relevant in the treatment of Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenyl-1,4-benzodiazepin-2-one typically involves the formation of the benzodiazepine ring system through a series of chemical reactions. One common method starts with the acylation of 2-amino-5-phenylbenzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction in the presence of ammonia . Another approach involves the use of isocyanide reagents to form imidazobenzodiazepine intermediates, which are then converted to the desired benzodiazepine structure .
Industrial Production Methods
Industrial production methods for benzodiazepines often utilize continuous flow chemistry to enhance efficiency and scalability. This approach allows for the continuous synthesis of benzodiazepines from aminobenzophenones, reducing the reaction time and improving yield .
化学反应分析
Types of Reactions
3-Amino-5-phenyl-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学研究应用
3-Amino-5-phenyl-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Medicine: It has potential therapeutic applications as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3-Amino-5-phenyl-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets. For instance, as a γ-secretase inhibitor, it prevents the cleavage of amyloid precursor protein (APP), thereby reducing the formation of amyloid-β-peptide deposits in the brain . Additionally, it may act on central benzodiazepine receptors associated with inhibitory GABA receptors, enhancing GABA binding activity and exerting anxiolytic and sedative effects .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-Amino-5-phenyl-1,4-benzodiazepin-2-one is unique due to its potential role as a γ-secretase inhibitor, which is not a common feature among other benzodiazepines. This makes it particularly interesting for research in Alzheimer’s disease treatment .
属性
IUPAC Name |
3-amino-5-phenyl-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFJIKIXEQKITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=O)C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)




